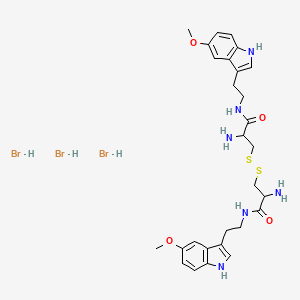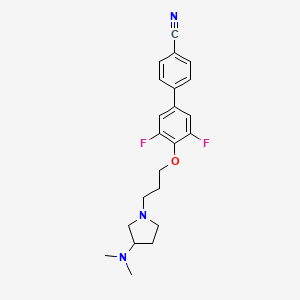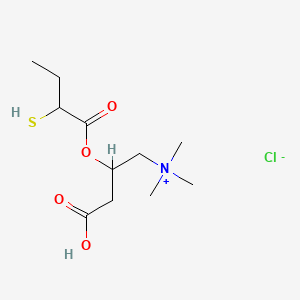
2-Mercaptobutyryl carnitine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptobutyryl carnitine chloride is a derivative of carnitine, a compound essential for the transport of fatty acids into mitochondria for β-oxidation This compound features a mercapto group (-SH) attached to the butyryl moiety, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptobutyryl carnitine chloride typically involves the following steps:
Preparation of 2-Mercaptobutyric Acid: This can be synthesized through the thiolation of butyric acid using hydrogen sulfide in the presence of a catalyst.
Formation of 2-Mercaptobutyryl Chloride: The 2-mercaptobutyric acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Coupling with Carnitine: The 2-mercaptobutyryl chloride is reacted with carnitine in the presence of a base such as triethylamine to form 2-Mercaptobutyryl carnitine.
Formation of Chloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Alcohol Derivatives: Resulting from reduction of the carbonyl group.
Thioesters: Produced via substitution reactions involving the mercapto group.
Aplicaciones Científicas De Investigación
2-Mercaptobutyryl carnitine chloride has diverse applications in scientific research:
Biochemistry: Used to study fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential in treating metabolic disorders and mitochondrial diseases.
Industry: Utilized in the production of specialized biochemical reagents and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Mercaptobutyryl carnitine chloride involves its role in fatty acid transport and metabolism. The compound facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The mercapto group may also interact with various enzymes and proteins, modulating their activity and influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Carnitine: The parent compound, essential for fatty acid transport.
Acetylcarnitine: A derivative involved in acetyl group transport.
Propionylcarnitine: Participates in the metabolism of odd-chain fatty acids.
Butyrylcarnitine: Similar to 2-Mercaptobutyryl carnitine but lacks the mercapto group.
Uniqueness
2-Mercaptobutyryl carnitine chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other carnitine derivatives and expands its utility in research and therapeutic applications.
Propiedades
Número CAS |
83544-85-8 |
|---|---|
Fórmula molecular |
C11H22ClNO4S |
Peso molecular |
299.82 g/mol |
Nombre IUPAC |
[3-carboxy-2-(2-sulfanylbutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-5-9(17)11(15)16-8(6-10(13)14)7-12(2,3)4;/h8-9H,5-7H2,1-4H3,(H-,13,14,17);1H |
Clave InChI |
DPBOGAGZYWBHIY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC(CC(=O)O)C[N+](C)(C)C)S.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


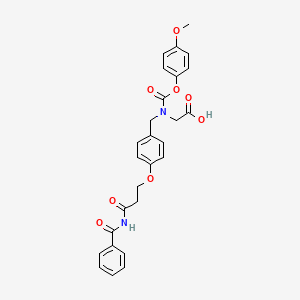
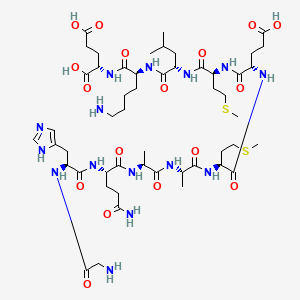
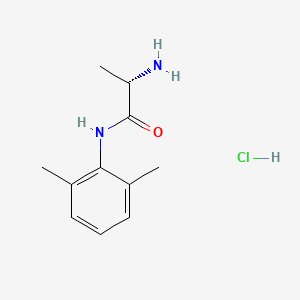

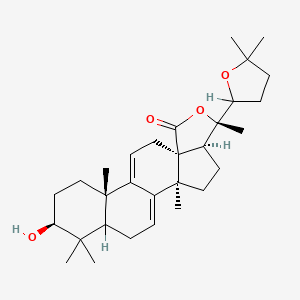
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)
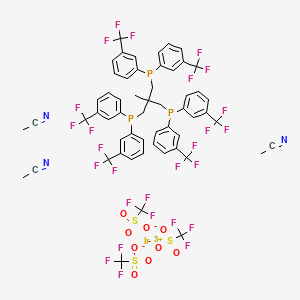
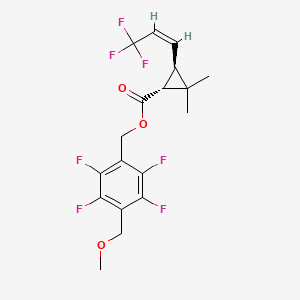
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


